

Spectroscopic data of 4-Methyl-3-nitroanisole (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methyl-3-nitroanisole

Cat. No.: B024320

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Spectroscopic Profile of 4-Methyl-3-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Methyl-3-nitroanisole** ($\text{C}_8\text{H}_9\text{NO}_3$, Molecular Weight: 167.16 g/mol). The following sections detail its Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Data Presentation

The spectroscopic data for **4-Methyl-3-nitroanisole** is summarized in the tables below. It is important to note that while direct experimental data for the target molecule is referenced, the NMR data presented is based on the closely related analogue, 4-methyl-3-nitroaniline, and serves as a strong predictive model for the expected spectral features of **4-Methyl-3-nitroanisole**.

^1H NMR Data (Predicted based on 4-Methyl-3-nitroaniline in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5 - 7.8	d	~2.5	Ar-H
~7.3 - 7.5	dd	~8.5, 2.5	Ar-H
~7.0 - 7.2	d	~8.5	Ar-H
~3.9	s	-	-OCH ₃
~2.4	s	-	Ar-CH ₃

¹³C NMR Data (Predicted based on 4-Methyl-3-nitroaniline in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~155	Ar-C-OCH ₃
~148	Ar-C-NO ₂
~135	Ar-C
~125	Ar-CH
~120	Ar-CH
~115	Ar-CH
~56	-OCH ₃
~20	Ar-CH ₃

Infrared (IR) Spectroscopy Data

While a specific peak list is not publicly available, the IR spectrum of **4-Methyl-3-nitroanisole** is expected to exhibit the following characteristic absorption bands based on its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3100 - 3000	Aromatic C-H	Stretching
2950 - 2850	C-H (methyl, methoxy)	Stretching
1600, 1475	Aromatic C=C	Stretching
1550 - 1500, 1350 - 1300	Nitro (NO ₂)	Asymmetric & Symmetric Stretching
1250 - 1000	C-O (ether)	Stretching

Mass Spectrometry (MS) Data

The mass spectrum of **4-Methyl-3-nitroanisole** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

[1]

m/z	Relative Intensity	Assignment
167	Moderate	[M] ⁺ (Molecular Ion)
150	High	[M-OH] ⁺ or [M-NH] ⁺ fragment
122	High	[M-NO ₂] ⁺ fragment
77	Moderate	[C ₆ H ₅] ⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

- Approximately 5-20 mg of the **4-Methyl-3-nitroanisole** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry vial.

- The solution is then transferred to a 5 mm NMR tube. The tube is capped and carefully wiped clean.

2. Instrument Setup:

- The NMR spectrometer is set to the appropriate frequency for the desired nucleus (^1H or ^{13}C).
- The prepared NMR tube is placed in a spinner and inserted into the magnet of the spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

- For ^1H NMR, a standard single-pulse experiment is typically used.
- For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling.
- Key acquisition parameters such as the number of scans, pulse width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- The acquired free induction decay (FID) signal is processed using a Fourier transform to generate the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the liquid **4-Methyl-3-nitroanisole** sample is placed directly onto the ATR crystal.

2. Instrument Setup:

- The FTIR spectrometer is powered on, and the instrument's internal diagnostics are checked.
- A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.

3. Data Acquisition:

- The sample is brought into firm contact with the ATR crystal.
- The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .

4. Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
- The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

- The **4-Methyl-3-nitroanisole** sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile organic solvent is prepared.

2. Instrument Setup:

- The mass spectrometer is tuned and calibrated using a known standard.
- The ionization source, commonly electron ionization (EI) for this type of molecule, is activated. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

3. Data Acquisition:

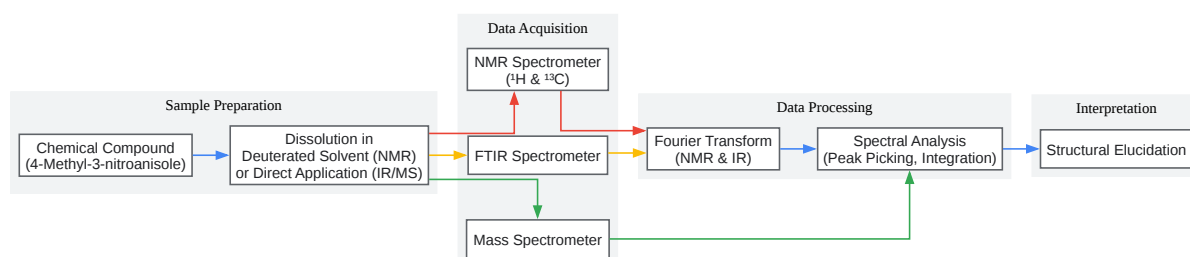
- The sample is injected into the GC, where it is vaporized and separated.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

4. Data Processing:

- A mass spectrum is generated, plotting ion abundance versus m/z .
- The molecular ion peak is identified to determine the molecular weight of the compound.
- The fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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References

- 1. 4-Methyl-3-nitroanisole | C₈H₉NO₃ | CID 87137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of 4-Methyl-3-nitroanisole (¹H NMR, ¹³C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024320#spectroscopic-data-of-4-methyl-3-nitroanisole-h-nmr-c-nmr-ir-ms]

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